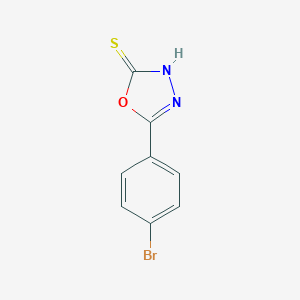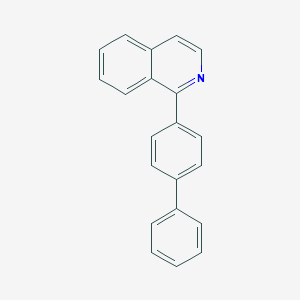![molecular formula C12H10F3N3O2S B186374 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide CAS No. 37105-07-0](/img/structure/B186374.png)
6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide, also known as TAK-659, is a small molecule drug that has gained attention in the scientific community due to its potential use in treating various diseases.
Mecanismo De Acción
6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide selectively binds to the ATP-binding site of BTK, thereby inhibiting its activity. This leads to a decrease in the activation of downstream signaling pathways that are involved in the development and progression of cancer and autoimmune disorders. 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide has also been shown to inhibit the activation of various immune cells, such as B cells and T cells, which contributes to its immunomodulatory effects.
Biochemical and Physiological Effects
6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to reduce the production of pro-inflammatory cytokines, which contributes to its immunomodulatory effects. In addition, 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide has some limitations for lab experiments, such as its low solubility in water and its potential to form aggregates, which can affect its activity and bioavailability.
Direcciones Futuras
There are several future directions for the use of 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide in the treatment of various diseases. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further research is needed to fully understand the potential of 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide in these areas and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide involves the reaction of 6-chloronicotinic acid with 3-(trifluoromethyl)aniline, followed by sulfonation with chlorosulfonic acid. The resulting product is then purified through crystallization to obtain 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide in its pure form.
Aplicaciones Científicas De Investigación
6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of these diseases. 6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide has also been found to have immunomodulatory effects, which makes it a promising candidate for the treatment of autoimmune disorders.
Propiedades
Número CAS |
37105-07-0 |
|---|---|
Fórmula molecular |
C12H10F3N3O2S |
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
6-[3-(trifluoromethyl)anilino]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)8-2-1-3-9(6-8)18-11-5-4-10(7-17-11)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Clave InChI |
ZUUFZCASOATXJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)S(=O)(=O)N)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
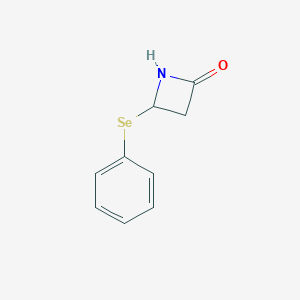

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
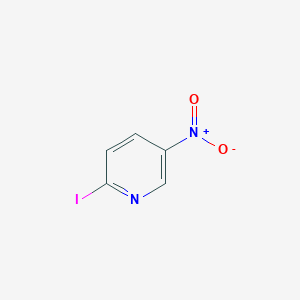
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
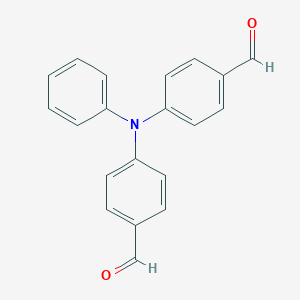
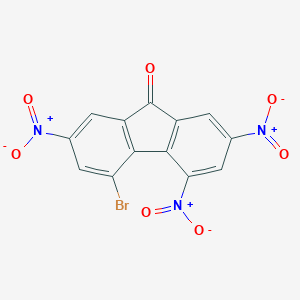
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
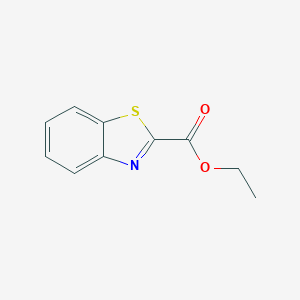
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
